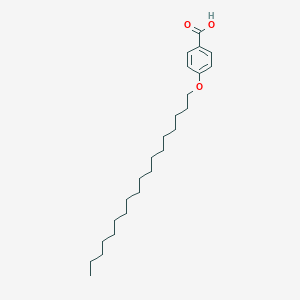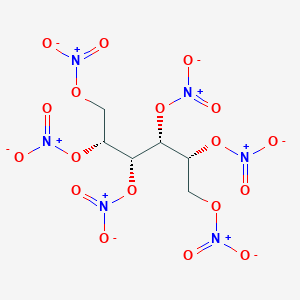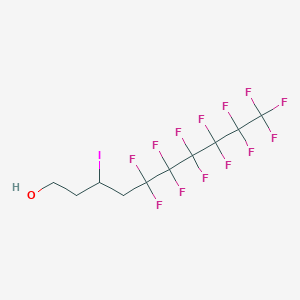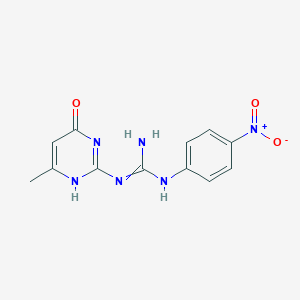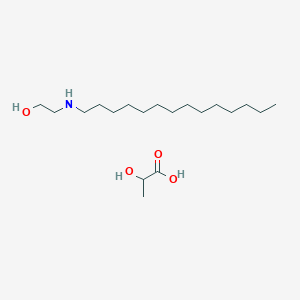
Myralact
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myralact: is a chemical compound with the molecular formula C19H41NO4 . It is also known by its IUPAC name, 2-(Tetradecylamino)ethanol lactate .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Myralact typically involves the reaction of 2-(Tetradecylamino)ethanol with lactic acid . The reaction conditions usually require a controlled environment with specific temperature and pH levels to ensure the successful formation of the compound .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving purification steps such as crystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: : Myralact undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce various alcohols .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its antiseptic properties and potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of Myralact involves its interaction with specific molecular targets. It is known to exert its effects through:
Hydrogen Bonding: this compound forms hydrogen bonds with water molecules, which can influence its solubility and reactivity.
Osmotic Effects: In certain applications, this compound can draw water into specific environments, affecting the local concentration of solutes.
Comparison with Similar Compounds
Myralact can be compared with other similar compounds such as:
Polyethylene Glycol: Both compounds have osmotic properties, but this compound has unique structural features that differentiate its applications.
Lactic Acid Derivatives: This compound shares similarities with other lactic acid derivatives but has distinct functional groups that influence its reactivity and applications
Similar Compounds
Properties
CAS No. |
15518-87-3 |
|---|---|
Molecular Formula |
C19H41NO4 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
2-hydroxypropanoic acid;2-(tetradecylamino)ethanol |
InChI |
InChI=1S/C16H35NO.C3H6O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18;1-2(4)3(5)6/h17-18H,2-16H2,1H3;2,4H,1H3,(H,5,6) |
InChI Key |
HLFJBIVEMZFFOG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCNCCO.CC(C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCNCCO.CC(C(=O)O)O |
Key on ui other cas no. |
15518-87-3 |
Synonyms |
myralact |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


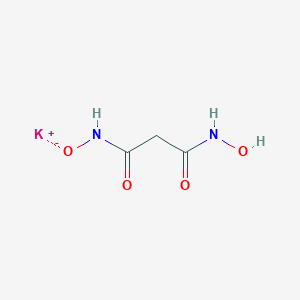
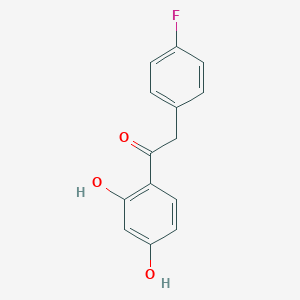
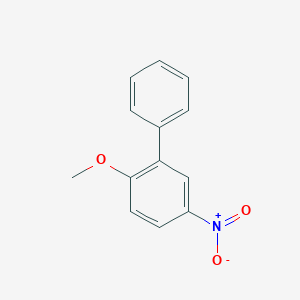
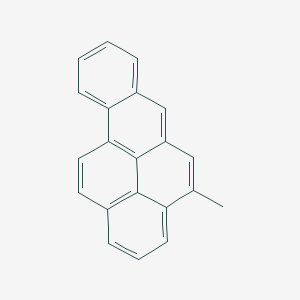
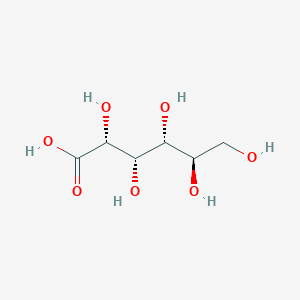
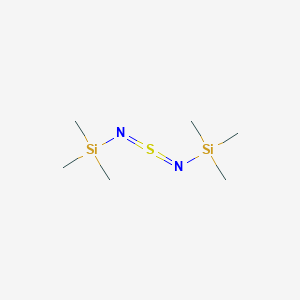
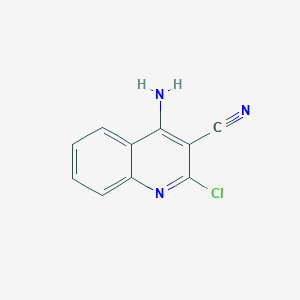
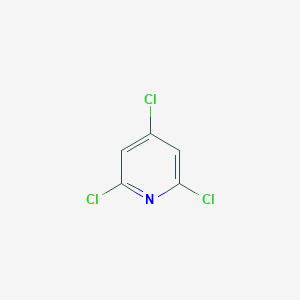
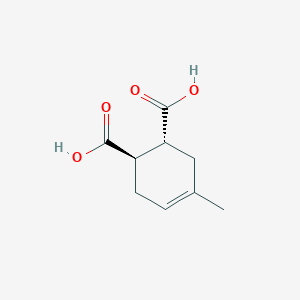
![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)
